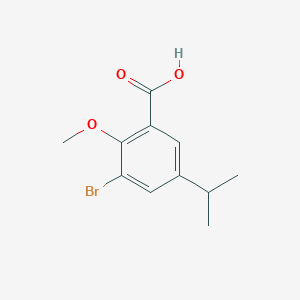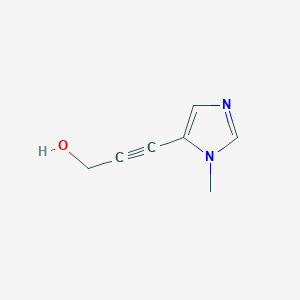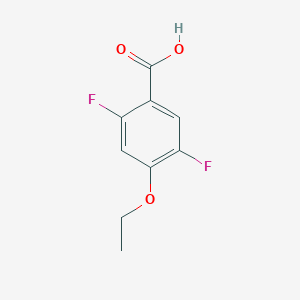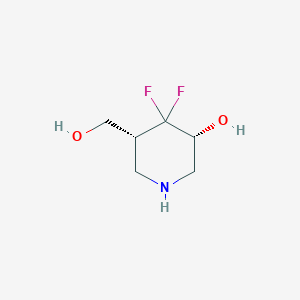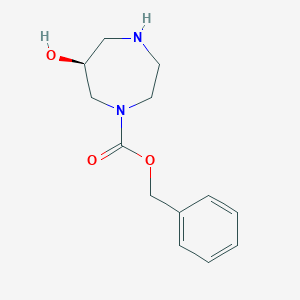
4-Ethoxy-3-isopropylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-3-isopropylbenzoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by an ethoxy group at the fourth position and an isopropyl group at the third position on the benzene ring, along with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-isopropylbenzoic acid typically involves the alkylation of a suitable benzoic acid derivative. One common method is the Friedel-Crafts alkylation, where an ethoxybenzene derivative is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then oxidized to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: 4-Ethoxy-3-isopropylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated benzoic acid derivatives.
科学的研究の応用
4-Ethoxy-3-isopropylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-ethoxy-3-isopropylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and isopropyl groups can influence the compound’s binding affinity and specificity for molecular targets, affecting pathways involved in metabolic processes or signal transduction.
類似化合物との比較
4-Ethoxybenzoic acid: Lacks the isopropyl group, making it less hydrophobic.
3-Isopropylbenzoic acid: Lacks the ethoxy group, affecting its solubility and reactivity.
4-Isopropylbenzoic acid: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness: 4-Ethoxy-3-isopropylbenzoic acid’s unique combination of ethoxy and isopropyl groups provides distinct chemical and physical properties, making it valuable for specific applications where these features are advantageous.
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
4-ethoxy-3-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C12H16O3/c1-4-15-11-6-5-9(12(13)14)7-10(11)8(2)3/h5-8H,4H2,1-3H3,(H,13,14) |
InChIキー |
RGYLLIYUSRFCRD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


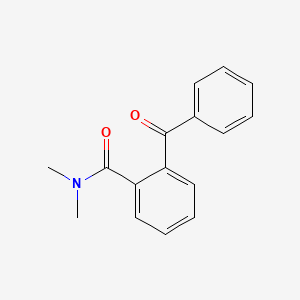
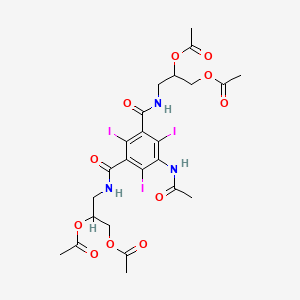


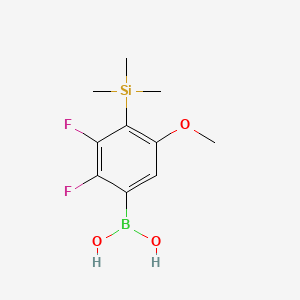

![Ethyl 5-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]-3-methylthiophene-2-carboxylate](/img/structure/B14020870.png)


